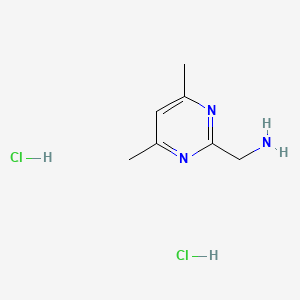
2,4,5-Trimethylbenzotrifluoride
Vue d'ensemble
Description
2,4,5-Trimethylbenzotrifluoride (TMBT) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other industrial products. It is a colorless liquid with a boiling point of 103.2 °C and a molecular weight of 188.2 g/mol. TMBT is a highly reactive compound and has been used in a number of reactions, including the synthesis of pharmaceuticals, dyes, and fragrances.
Applications De Recherche Scientifique
Continuous Flow Synthesis
Deng et al. (2015) reported a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, a compound related to 2,4,5-Trimethylbenzotrifluoride, demonstrating its potential in pharmaceutical industry applications. This method involves the generation of an aryl-Grignard reagent followed by its reaction with CO2, highlighting the efficiency of microreactors in organic synthesis (Deng et al., 2015).
Maturity Indicators in Sediments
Li et al. (2013) explored the application of trimethyldibenzothiophenes, compounds structurally related to 2,4,5-Trimethylbenzotrifluoride, as maturity indicators in lacustrine shales. This study provides insights into organic geochemical processes and the potential of such compounds in petroleum exploration (Li et al., 2013).
Fluorinated Polyimides
Wang et al. (2012) synthesized new fluorinated polyimides derived from an unsymmetrical and noncoplanar diamine containing trifluoromethyl and trimethyl groups, showcasing the material's excellent thermal stability and low dielectric constants. This research underscores the utility of such compounds in the development of high-performance polymers (Wang et al., 2012).
Vibrational Analysis
Karabacak et al. (2015) conducted a theoretical study on 2,4,5-trimethylbenzoic acid focusing on molecular structure and vibrational analysis using FT-IR, FT-Raman, and UV techniques. This work provides a deep understanding of the physical and chemical properties of the compound, beneficial for various analytical applications (Karabacak et al., 2015).
Metal-Organic Frameworks
Fan et al. (2003) synthesized novel metal-organic frameworks (MOFs) using 2,4,5-Trimethylbenzotrifluoride derivatives, demonstrating the potential of these compounds in the construction of complex structures with significant implications for materials science (Fan et al., 2003).
Propriétés
IUPAC Name |
1,2,4-trimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRKFYOUAPPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylbenzotrifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)

![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)





![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)

